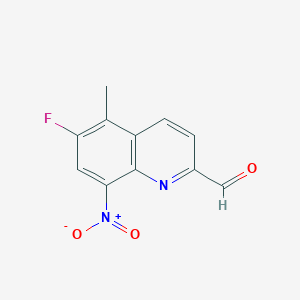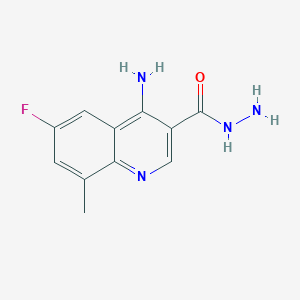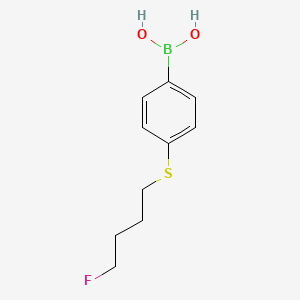
2-Chloro-N-(2-methylquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methylquinolin-8-yl)acetamide is an organic compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is characterized by a chloro group attached to an acetamide moiety, which is further connected to a quinoline ring system substituted with a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide typically involves the reaction of 2-methylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the acetamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized products.
Reduction: Formation of reduced quinoline derivatives or amine products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the quinoline ring system play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(2-methylquinolin-8-yl)acetamide can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the acetamide moiety and has different reactivity and applications.
N-(2-Methylquinolin-8-yl)acetamide: Lacks the chloro group, affecting its chemical properties and biological activities.
2-Methylquinoline: The parent compound without the chloro and acetamide groups, used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61388-90-7 |
|---|---|
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-chloro-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-6-9-3-2-4-10(12(9)14-8)15-11(16)7-13/h2-6H,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZNMCVZJSQBXCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CCl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
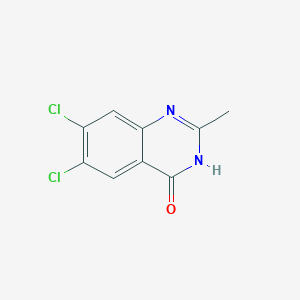
![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

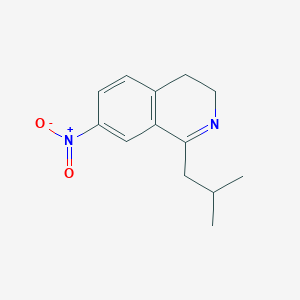
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
